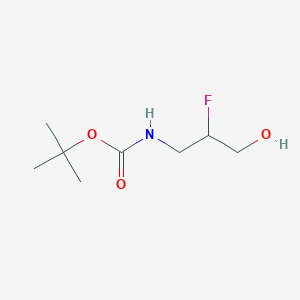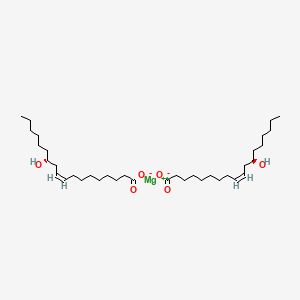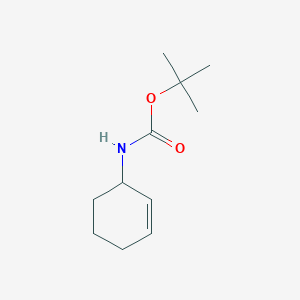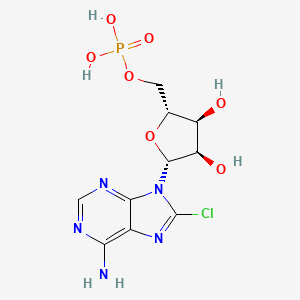
Tert-butylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylzinc bromide, also known as bromo(tert-butyl)zinc, is an organozinc compound with the molecular formula (CH₃)₃CZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butylzinc bromide can be synthesized by the reaction of tert-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(CH₃)₃CBr+Zn→(CH₃)₃CZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Organic halides (e.g., aryl bromides), palladium catalysts, and ligands.
Conditions: Typically carried out in an inert atmosphere, often at room temperature or slightly elevated temperatures, in solvents like THF.
Major Products: The major products of reactions involving this compound are typically substituted organic compounds where the tert-butyl group is introduced into the molecule. For example, in the Negishi coupling, the product is an aryl-tert-butyl compound .
Applications De Recherche Scientifique
Tert-butylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and safety.
Industry: Applied in the production of fine chemicals, polymers, and materials science research
Mécanisme D'action
The mechanism by which tert-butylzinc bromide exerts its effects in chemical reactions involves the transfer of the tert-butyl group to an electrophilic carbon atom in the presence of a catalyst. The zinc atom in the compound acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The reaction typically proceeds through a transition state where the zinc atom coordinates with the electrophile, followed by the transfer of the tert-butyl group .
Comparaison Avec Des Composés Similaires
Butylzinc bromide: Similar in structure but with a butyl group instead of a tert-butyl group.
Phenylzinc bromide: Contains a phenyl group instead of a tert-butyl group.
Methylzinc chloride: Contains a methyl group and chloride instead of a tert-butyl group and bromide.
Uniqueness: Tert-butylzinc bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where steric hindrance can play a role in selectivity and reactivity. The tert-butyl group can also provide stability to the intermediate species formed during reactions, making this compound a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
7565-59-5 |
|---|---|
Formule moléculaire |
C4H9BrZn |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
bromozinc(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HGPHQCSSTFBAML-UHFFFAOYSA-M |
SMILES |
C[C-](C)C.[Zn+]Br |
SMILES canonique |
C[C-](C)C.[Zn+]Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate](/img/structure/B1599901.png)

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)









